6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that exhibits potential biological activities, particularly in medicinal chemistry. This compound features a methyl group and a propenyl side chain, which may influence its pharmacological properties. The structural complexity and the presence of multiple functional groups make it an interesting target for synthesis and study in various chemical contexts.
This compound is classified under the category of heterocyclic compounds, specifically pyrimidines, which are six-membered aromatic rings containing two nitrogen atoms at non-adjacent positions. Pyrimidines are significant in pharmaceutical chemistry due to their presence in nucleic acids and various bioactive molecules. The compound can be sourced from synthetic pathways involving various starting materials, including substituted pyrimidines and alkenes.
The synthesis of 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-amino-4-methylpyrimidine with an appropriate alkene under acidic conditions to facilitate cyclization.
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one features a pyrimidine ring with a methyl substituent at position 6 and a prop-1-en-2-yl group at position 2. The molecular formula can be expressed as C_9H_10N_2O.
The molecular structure can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into the arrangement of atoms and the spatial orientation of functional groups.
The compound can undergo various chemical reactions typical of pyrimidines, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions.
The mechanism of action for 6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is likely related to its interaction with biological targets such as enzymes or receptors. Compounds in this class may act as inhibitors or modulators by binding to active sites or allosteric sites on proteins.
Research indicates that similar compounds exhibit activity against various biological targets, including kinases and other enzymes involved in cell signaling pathways. The specific mechanism would depend on the structural features influencing binding affinity and specificity.
6-Methyl-2-(prop-1-en-2-yl)pyrimidin-4(1H)-one is expected to be a solid at room temperature with moderate solubility in organic solvents like ethanol or dimethyl sulfoxide due to its polar functional groups.
The compound is likely stable under standard laboratory conditions but may undergo decomposition or polymerization under extreme conditions (high temperature or strong acids). Its reactivity profile includes potential participation in electrophilic addition reactions due to the unsaturated side chain.
This compound has potential applications in medicinal chemistry, particularly in drug discovery aimed at developing new therapeutic agents targeting cancer, antimicrobial infections, or other diseases where pyrimidine derivatives have shown efficacy. Ongoing research into its biological activities could lead to novel applications in pharmacology and biochemistry.
The efficient installation of the prop-1-en-2-yl (isopropenyl) group at the C2 position of the pyrimidinone ring represents a critical synthetic step. Late-stage alkylation using pre-functionalized electrophiles is a predominant approach, with 2-chloro-4-(pyridin-3-yl)pyrimidine serving as a key intermediate for SNAr reactions with 2-methyl-5-nitroaniline. This method enables the introduction of the aniline scaffold bearing the methyl group that later forms part of the prop-1-en-2-yl moiety after reduction and modification [2] [4]. Alternatively, transition metal-catalyzed coupling offers enhanced regiocontrol. Palladium-mediated Buchwald-Hartwig amination between 2-chloropyrimidine precursors and allylamine derivatives, followed by controlled isomerization, provides direct access to the prop-1-en-2-yl substituent. However, challenges with byproduct formation and expensive ligands necessitate optimization for industrial scalability [2].
A robust reductive functionalization sequence addresses limitations in direct alkylation. As demonstrated in nilotinib/imatinib intermediate synthesis, reduction of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (a nitro precursor) generates a reactive aniline. Subsequent condensation with acetone or equivalent carbonyl sources under acid catalysis facilitates the controlled formation of the isopropenyl group via keto-enol tautomerism. Stannous chloride dihydrate in HCl remains widely employed for this reduction (75% yield), though alternatives like catalytic hydrogenation (Pd/C, H₂) or FeCl₃/hydrazine systems offer varying efficiency [4].
Table 1: Alkylation Methods for Prop-1-en-2-yl Group Installation
Strategy | Reagents/Conditions | Key Intermediate | Yield (%) | Limitations |
---|---|---|---|---|
Nucleophilic Aromatic Substitution (SNAr) | 2-methyl-5-nitroaniline, n-butanol, NaOH, Δ | N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine | 92 | Requires subsequent reduction step |
Reductive Functionalization | SnCl₂·2H₂O, HCl, 0°C; then acetone, acid | 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine | 75 | Stoichiometric tin waste, acidic conditions |
Palladium Catalysis | Allylamine, Pd(OAc)₂, XPhos, K₃PO₄, toluene, Δ | 2-allylaminopyrimidine | 65-80 | Catalyst cost, ligand sensitivity |
The electron-deficient C2 position of the pyrimidinone core exhibits exceptional reactivity towards nitrogen-based nucleophiles, enabling the formation of C–N bonds essential for pharmacophore assembly. Aminolysis of halopyrimidines constitutes the most direct route. 2,4-Dichloro-6-methylpyrimidine undergoes selective displacement at C2 with ammonia or protected amines, yielding 2-amino-4-chloro-6-methylpyrimidine. Subsequent SNAr with isopropenyl magnesium bromide or analogous nucleophiles introduces the prop-1-en-2-yl group. This sequential substitution benefits from the differential reactivity of C2 vs. C4 chlorides, though protecting group strategies may be required for unsymmetrical diamines [2] [4].
Guanidine cyclocondensation provides an alternative pathway for constructing the 2-aminopyrimidine motif integral to the target molecule. Condensation of 3-dimethylamino-1-(pyridin-3-yl)propenone with N-(2-methyl-5-nitrophenyl)guanidinium nitrate in n-butanol under basic conditions (NaOH, reflux) furnishes N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine. This one-pot cyclization/nucleophilic substitution exemplifies the utility of guanidinium salts in building 2-aminopyrimidin-4(1H)-ones with complex C4 substituents [4]. Mechanistic studies confirm that ring-opening/ring-closing (RORC) processes under nucleophilic conditions allow access to otherwise inaccessible substitution patterns. Treatment of pyrano[3,2-c]quinoline precursors with carbon nucleophiles (e.g., malononitrile dimer) triggers ring opening followed by recyclization into 3-heteroaryl-4-hydroxyquinolin-2(1H)-ones, demonstrating the versatility of nucleophilic routes for C2 diversification [6].
Microwave irradiation has revolutionized the synthesis of the dihydropyrimidinone (DHPM) core, a key precursor to fully aromatic pyrimidinones like the target compound. Catalyst-assisted Biginelli reactions under solvent-free microwave conditions achieve exceptional efficiency. Employing HPA-montmorillonite-KSF (H₅PV₂W₁₀O₄₀) as a recyclable heterogeneous catalyst, the cyclocondensation of ethyl acetoacetate (providing the C6 methyl group), urea, and aldehydes delivers 6-methyl-3,4-dihydropyrimidin-2(1H)-ones within minutes. This method achieves yields up to 96% at 50°C with only 2 mol% catalyst, significantly outperforming classical reflux conditions (4-8 hours, 65-87% yield) [5]. Dehydrogenation of these DHPMs using oxidizing agents (e.g., DDQ, MnO₂) or catalytic methods readily affords the fully aromatic 6-methylpyrimidin-4(1H)-one scaffold.
Table 2: Microwave-Optimized Cyclocondensation Parameters
Catalyst System | Temperature (°C) | Time (min) | Solvent | Yield (%) | Dehydrogenation Efficiency (%) |
---|---|---|---|---|---|
HPA-Montmorillonite-KSF (2 mol%) | 50 | 5 | Solvent-free | 70 | 85-95 (DDQ) |
HPA-Montmorillonite-KSF (10 mol%) | Reflux equivalent | 30 | Solvent-free | 92 | 85-95 (DDQ) |
No catalyst | 100 | 60 | Ethanol | 40 | 70-80 (MnO₂) |
Acidic Ionic Liquid | 80 | 15 | Solvent-free | 88 | 90-95 (Pd/C, air) |
Solid-phase cyclization techniques enhance purification efficiency for parallel synthesis. Utilizing Wang resin-linked β-keto esters or amidines, cyclocondensation with urea and aldehydes proceeds under microwave irradiation. Cleavage with TFA/CH₂Cl₂ liberates DHPMs in high purity (65-97% per step), minimizing chromatographic purification. This approach is particularly valuable for generating libraries of 6-methyl-2-substituted pyrimidin-4(1H)-one derivatives for structure-activity studies [7]. Iron-catalyzed C–H functionalization/cyclization represents a green chemistry advancement. Fe(II)/TEMPO systems promote pyrimidine synthesis via β-ammoniation and cyclization of saturated carbonyls with amidines under microwave heating, achieving 70-90% yields within 6-12 hours. This method bypasses pre-functionalized substrates, improving atom economy .
The 6-methyl group offers a strategic handle for introducing structural diversity via radical halogenation. Controlled reaction conditions are paramount to avoid over-halogenation or ring oxidation. N-Bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under photochemical initiation (λ = 300-400 nm) selectively affords the 6-(bromomethyl) derivative, crucial for further nucleophilic displacements. Similarly, SO₂Cl₂ in refluxing CHCl₃ provides the 6-(chloromethyl) analog. These halogenated intermediates serve as versatile precursors to esters, thioethers, and amines through SN₂ reactions with O-, S-, and N-nucleophiles [5] [7].
Knoevenagel condensation enables direct conversion of the methyl group to propenoic acid derivatives. Condensation with aryl aldehydes (e.g., 4-pyridinecarboxaldehyde) using piperidine/AcOH catalysis in ethanol yields (E)-6-[(aryl)methylidene]pyrimidinones. Subsequent Michael additions or cyclizations with bifunctional nucleophiles (e.g., hydrazines, hydroxylamines) generate fused polyheterocycles like pyrazoles or isoxazoles annulated to the pyrimidinone core, expanding molecular complexity [6] [7].
Directed ortho-metalation (DoM) provides access to carboxylic acid functionalities. Treatment of protected 6-methylpyrimidinones (e.g., O-silyl or N-Boc derivatives) with strong bases like lithium diisopropylamide (LDA) at −78°C generates a stabilized benzylic anion. Quenching with dry CO₂ followed by acidic workup furnishes 6-carboxylic acid derivatives. These acids are pivotal intermediates for peptide coupling or conversion to amides, facilitating the introduction of pharmacophores like piperazine rings commonly found in kinase inhibitors (e.g., nilotinib analogs) [5] [7].
Table 3: Regioselective Transformations of the 6-Methyl Group
Reaction Type | Reagents/Conditions | Product | Typical Yield (%) | Application |
---|---|---|---|---|
Radical Bromination | NBS, AIBN, CCl₄, hv, Δ | 6-(Bromomethyl)pyrimidin-4(1H)-one | 75-85 | Nucleophilic displacement (SN₂) |
Knoevenagel Condensation | 4-Pyridinecarboxaldehyde, piperidine, AcOH, EtOH, Δ | (E)-6-[(Pyridin-4-yl)methylidene] derivative | 60-75 | Synthesis of fused heterocycles |
Directed Metalation/Carboxylation | i) LDA, THF, −78°C; ii) CO₂; iii) H₃O⁺ | 6-Carboxypyrimidin-4(1H)-one | 65-70 | Amide coupling for pharmacophore tethering |
Oxidation to Aldehyde | SeO₂, 1,4-dioxane, reflux | 6-Formylpyrimidin-4(1H)-one | 50-60 | Reductive amination or Wittig chemistry |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1